2,2,6,6-Tetramethyl-4-piperidyl acrylate
Overview
Description
2,2,6,6-Tetramethyl-4-piperidyl acrylate is an organic compound known for its unique structure and properties. It is an ester derived from acrylic acid and 2,2,6,6-tetramethyl-4-piperidinol. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl acrylate typically involves the esterification of acrylic acid with 2,2,6,6-tetramethyl-4-piperidinol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as titanium(IV)-n-butoxide can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the development of bioactive molecules and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent stability and reactivity
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl acrylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2,6,6-tetramethyl-4-piperidinol, which can then interact with biological targets. The acrylate group can also participate in polymerization reactions, forming cross-linked networks that enhance the stability and functionality of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
- 2,2,6,6-Tetramethyl-4-piperidyl acrylate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Uniqueness
This compound is unique due to its combination of the acrylate ester and the sterically hindered piperidyl group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in polymerization reactions and greater stability in various chemical environments .
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFCQVRLKYIQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247689 | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26275-87-6 | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26275-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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